2-Fluorobenzylisocyanide CAS number and properties
2-Fluorobenzylisocyanide CAS number and properties
An In-depth Technical Guide to 2-Fluorobenzylisocyanide: Synthesis, Properties, and Applications in Modern Chemistry
This guide provides a comprehensive technical overview of 2-Fluorobenzylisocyanide, a fluorinated organic building block with significant potential in synthetic chemistry and drug discovery. Due to its limited commercial availability, this document focuses on its synthesis, predicted physicochemical properties, characteristic reactivity, and key applications, particularly in the realm of multicomponent reactions. This guide is intended for researchers, scientists, and professionals in drug development who are looking to leverage the unique properties of fluorinated isocyanides in their work.
Introduction to 2-Fluorobenzylisocyanide
2-Fluorobenzylisocyanide, with the chemical structure C₈H₆FN, is an aromatic isocyanide that incorporates a fluorine atom at the ortho-position of the benzyl ring. The isocyanide functional group (-N≡C) is a unique and versatile moiety in organic synthesis, known for its dual nucleophilic and electrophilic character at the terminal carbon atom.[1] The presence of a fluorine atom can significantly modulate the electronic properties and metabolic stability of a molecule, making 2-Fluorobenzylisocyanide a valuable synthon for the preparation of novel bioactive compounds.[2]
This guide will provide a detailed exploration of a plausible synthetic route to 2-Fluorobenzylisocyanide, its predicted properties based on analogous compounds, and its potential applications in powerful synthetic methodologies such as the Passerini and Ugi multicomponent reactions.
Predicted Physicochemical Properties
| Property | Predicted Value |
| CAS Number | Not Assigned |
| Molecular Formula | C₈H₆FN |
| Molecular Weight | 135.14 g/mol |
| Appearance | Colorless to pale yellow liquid[3] |
| Odor | Pungent, unpleasant[3][4] |
| Boiling Point | Higher than benzyl isocyanide (210-211 °C) |
| Density | ~1.08 g/mL at 25 °C |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, THF, toluene); insoluble in water.[3] |
Synthesis of 2-Fluorobenzylisocyanide
The synthesis of 2-Fluorobenzylisocyanide can be efficiently achieved in a two-step process starting from the commercially available 2-fluorobenzylamine. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for 2-Fluorobenzylisocyanide.
Step 1: Synthesis of N-(2-Fluorobenzyl)formamide (Formylation)
The first step involves the formylation of 2-fluorobenzylamine. This is a standard transformation that can be achieved using various formylating agents. A common and effective method is the reaction with ethyl formate.
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluorobenzylamine (1.0 eq.).
-
Add an excess of ethyl formate (e.g., 5-10 eq.), which can also serve as the solvent.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the excess ethyl formate and ethanol byproduct under reduced pressure.
-
The resulting crude N-(2-fluorobenzyl)formamide is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography or distillation.
Step 2: Synthesis of 2-Fluorobenzylisocyanide (Dehydration)
The second step is the dehydration of the N-formyl intermediate to the corresponding isocyanide. A widely used and effective method for this transformation is the use of phosphorus oxychloride (POCl₃) in the presence of a base, such as triethylamine (Et₃N).
Experimental Protocol:
-
Caution! Isocyanides are known for their strong, unpleasant odors and potential toxicity. This procedure must be performed in a well-ventilated fume hood.[5]
-
Dissolve N-(2-fluorobenzyl)formamide (1.0 eq.) in a dry, aprotic solvent such as dichloromethane (DCM) or toluene in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (2.2 eq.) to the solution with stirring.
-
Slowly add phosphorus oxychloride (1.1 eq.) dropwise via a syringe, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture into a flask containing ice-cold saturated sodium bicarbonate solution to quench the reaction and neutralize the acid.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
The crude 2-Fluorobenzylisocyanide can be purified by vacuum distillation or column chromatography on silica gel.
Alternative Synthetic Routes:
-
Carbylamine Reaction (Hofmann Isocyanide Synthesis): This classic method involves the reaction of a primary amine (2-fluorobenzylamine) with chloroform and a strong base, such as potassium hydroxide.[6][7] The reaction proceeds via a dichlorocarbene intermediate.[7]
-
Reaction with Difluorocarbene: A more modern approach involves the reaction of the primary amine with difluorocarbene, which can be generated in situ from sodium chlorodifluoroacetate.[8][9][10] This method is often milder and avoids the use of chloroform.[10]
Chemical Reactivity and Synthetic Applications
The isocyanide functional group is a cornerstone of multicomponent reactions (MCRs), which are powerful tools in combinatorial chemistry and drug discovery for rapidly building molecular complexity.[2][11] 2-Fluorobenzylisocyanide is an excellent candidate for these reactions.
The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide.[4][11]
Caption: The Passerini Three-Component Reaction.
The mechanism is believed to involve the formation of a nitrilium intermediate, which is then trapped by the carboxylate.[12] The use of 2-Fluorobenzylisocyanide in the Passerini reaction allows for the direct incorporation of the 2-fluorobenzyl group into the final product, which can be beneficial for modulating the pharmacological properties of the resulting molecule.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a four-component reaction between a primary amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce a bis-amide.[4][13]
Caption: The Ugi Four-Component Reaction.
The mechanism begins with the formation of an imine from the amine and carbonyl compound, which then reacts with the isocyanide to form a nitrilium intermediate.[13] This intermediate is subsequently attacked by the carboxylate, followed by an intramolecular acyl transfer (Mumm rearrangement) to yield the final bis-amide product.[13] The Ugi reaction is renowned for its ability to generate highly diverse and complex molecular scaffolds in a single step, making it a valuable tool in drug discovery.[2][11] 2-Fluorobenzylisocyanide can be readily employed in this reaction to introduce the fluorinated benzyl moiety.
Safety and Handling
Organic isocyanides should be handled with care due to their potential toxicity and strong, unpleasant odors.[4][5]
-
Toxicity: Benzyl isocyanide is harmful if swallowed, in contact with skin, or if inhaled.[14] It is prudent to assume that 2-Fluorobenzylisocyanide has a similar toxicity profile.
-
Odor: Isocyanides are known for their extremely foul smell.[4]
-
Engineering Controls: All manipulations involving 2-Fluorobenzylisocyanide should be conducted in a well-ventilated chemical fume hood.[5][15]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), should be worn at all times.[15][16]
-
Waste Disposal: Isocyanide waste should be quenched with a suitable reagent before disposal. A common method is to treat the waste with an alcoholic solution of an alkali, such as potassium hydroxide in isopropanol.
Spectroscopic Characterization
The successful synthesis of 2-Fluorobenzylisocyanide can be confirmed by various spectroscopic techniques. The following are the expected characteristic signals:
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band in the region of 2150-2100 cm⁻¹ is characteristic of the N≡C stretch of the isocyanide group.
-
¹H NMR Spectroscopy: The spectrum would show signals corresponding to the benzylic protons (-CH₂-) and the aromatic protons of the 2-fluorophenyl group. The benzylic protons would likely appear as a singlet, and the aromatic protons would exhibit splitting patterns consistent with a 1,2-disubstituted benzene ring, with additional coupling to the fluorine atom.
-
¹³C NMR Spectroscopy: The isocyanide carbon typically appears in the range of 155-170 ppm. The spectrum would also show signals for the benzylic carbon and the aromatic carbons.
-
¹⁹F NMR Spectroscopy: A single resonance would be expected for the fluorine atom on the aromatic ring.
References
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